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molecular formula C8H8ClNO B8084323 N-hydroxy-2-phenylacetimidoyl chloride

N-hydroxy-2-phenylacetimidoyl chloride

Cat. No. B8084323
M. Wt: 169.61 g/mol
InChI Key: GZBWRHWHHPBVHE-UHFFFAOYSA-N
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Patent
US08772307B2

Procedure details

A solution of N-chlorosuccinimide (3.25 g, 24 mmol) in abs. DMF (18 ml) was added to a solution of compound V (2.7 g, 20 mmol) in abs. DMF (12 ml) at a temperature of 30-40° C. within 20 min. Cooling in an ice bath was carried out if necessary. The reaction mixture was stirred for 3 h at RT and then mixed with diethyl ether (175 ml) and water (115 ml). The phases were separated and the aqueous phase was extracted with diethyl ether (2×75 ml). The combined organic extracts were washed successively with water (100 ml) and sat. NaCl solution (100 ml). The organic phase was dried and concentrated. Compound W was obtained as a yellowish-green oil (3.33 g) and immediately reacted further.
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
175 mL
Type
reactant
Reaction Step Four
Name
Quantity
115 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.CN(C=O)C.[C:14]1([CH2:20][CH:21]=[N:22][OH:23])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(OCC)C>O>[C:14]1([CH2:20][C:21]([Cl:1])=[N:22][OH:23])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
3.25 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=NO
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
175 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
115 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether (2×75 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed successively with water (100 ml) and sat. NaCl solution (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=NO)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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